molecular formula C18H21N3O2 B1435268 2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester CAS No. 1421312-01-7

2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester

Cat. No. B1435268
M. Wt: 311.4 g/mol
InChI Key: JJROGOGABJVKEK-UHFFFAOYSA-N
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Description

“2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester” is a chemical compound with the CAS Number: 1421312-01-7 . It has a molecular weight of 311.38 and its IUPAC name is tert-butyl 2-phenyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate . The compound is a yellow solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21N3O2/c1-18(2,3)23-17(22)21-11-7-10-14-15(21)12-19-16(20-14)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a yellow solid with a molecular weight of 311.38 . It is stored at temperatures between 0-5°C .

Scientific Research Applications

Heterocyclic Compound Synthesis and Application

  • Chemical Synthesis and Derivatives : Research on similar heterocyclic compounds, like tetrahydro-2-oxopyrimidine derivatives, has demonstrated methods for obtaining various carboxylic acids and esters through processes like hydrogenolysis and hydrolysis. These compounds serve as intermediates for further chemical transformations, leading to a broad range of heterocyclic structures with potential application in medicinal chemistry and materials science (Zigeuner, Knopp, & Blaschke, 1976).

  • Supramolecular Aggregation : Studies on thiazolopyrimidines have provided insights into how structural modifications affect supramolecular aggregation and conformational features. These findings highlight the importance of specific substituents in determining intermolecular interaction patterns, which could be relevant for designing compounds with desired physical or biological properties (Nagarajaiah & Begum, 2014).

  • Anti-inflammatory Activities : Certain pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, indicating the potential therapeutic applications of such compounds. These activities depend on the specific substituents and structural features of the compounds, suggesting a route for the design of new anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

  • Electron Transport Mechanism : Research on materials like Phenyl-C61-butyric acid methyl ester (PCBM) related to the compound has shed light on the electron transport mechanisms in organic semiconductors. Such studies are crucial for understanding and improving the efficiency of organic photovoltaic cells and other electronic devices (Gajdos et al., 2013).

properties

IUPAC Name

tert-butyl 2-phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-18(2,3)23-17(22)21-11-7-10-14-15(21)12-19-16(20-14)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJROGOGABJVKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119041
Record name Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 7,8-dihydro-2-phenyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester

CAS RN

1421312-01-7
Record name Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 7,8-dihydro-2-phenyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421312-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 7,8-dihydro-2-phenyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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